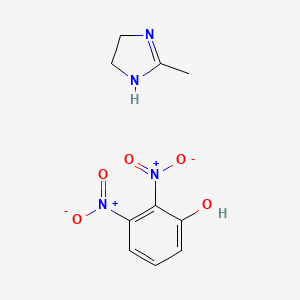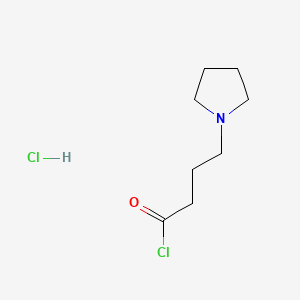
Pyrrolidine-1-butyryl chloride hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine-1-butyryl chloride hydrochloride is a chemical compound with the molecular formula C8H15Cl2NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its reactivity and functional properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pyrrolidine-1-butyryl chloride hydrochloride can be synthesized through various methods. One common approach involves the reaction of pyrrolidine with butyryl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Catalysts and advanced purification techniques are employed to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrrolidine-1-butyryl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydroxide and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting with an amine can yield an amide derivative, while hydrolysis results in the corresponding carboxylic acid .
Wissenschaftliche Forschungsanwendungen
Pyrrolidine-1-butyryl chloride hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of pyrrolidine-1-butyryl chloride hydrochloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including drug development and chemical synthesis. The molecular targets and pathways involved depend on the specific context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring, used widely in organic synthesis.
Pyrrolidine-2-one: Another derivative with a carbonyl group, known for its biological activity.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups, used in medicinal chemistry.
Uniqueness
Pyrrolidine-1-butyryl chloride hydrochloride is unique due to its specific functional groups, which confer distinct reactivity and properties. This makes it particularly valuable in applications requiring selective modification of molecules and synthesis of complex compounds .
Eigenschaften
CAS-Nummer |
85614-46-6 |
|---|---|
Molekularformel |
C8H15Cl2NO |
Molekulargewicht |
212.11 g/mol |
IUPAC-Name |
4-pyrrolidin-1-ylbutanoyl chloride;hydrochloride |
InChI |
InChI=1S/C8H14ClNO.ClH/c9-8(11)4-3-7-10-5-1-2-6-10;/h1-7H2;1H |
InChI-Schlüssel |
WLENWSWMXQHHHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCCC(=O)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



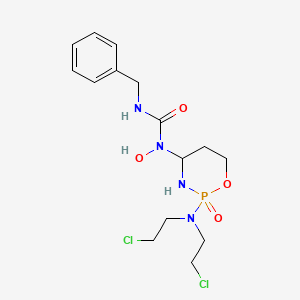


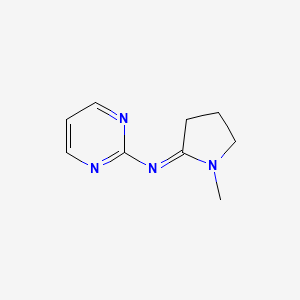

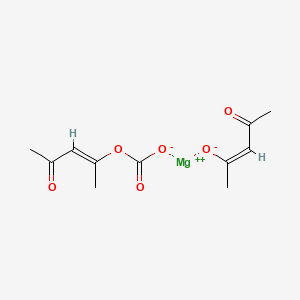
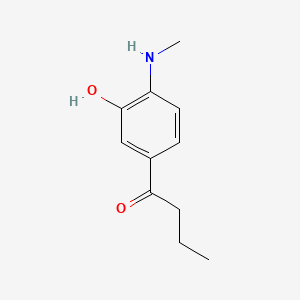
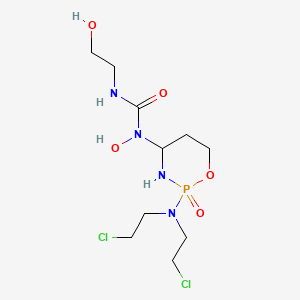
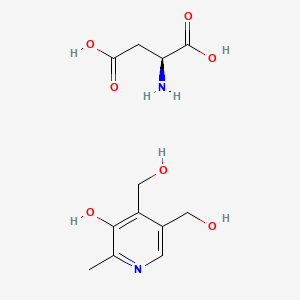
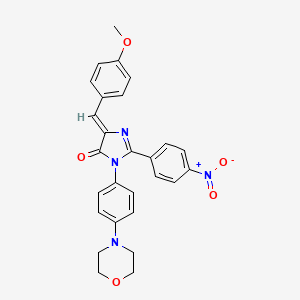
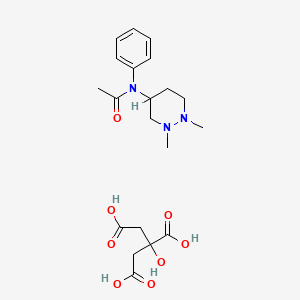
![(E)-3-(4'-bromo[1,1'-biphenyl]-4-yl)-3-(4-chlorophenyl)-N,N-dimethylallylamine hydrochloride](/img/structure/B12698470.png)
